2-Chloro-4-fluorobenzothiazole

Descripción general

Descripción

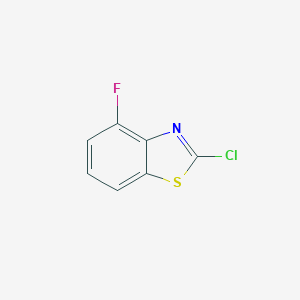

2-Chloro-4-fluorobenzothiazole is a heterocyclic compound with the molecular formula C7H3ClFNS . It is part of the benzothiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzothiazole ring, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorobenzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-4-fluorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-fluorobenzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride and primary amines in polar aprotic solvents.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted benzothiazoles with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Medicinal Chemistry

2-Chloro-4-fluorobenzothiazole is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine in drug design enhances biological activity and selectivity towards target sites, which can lead to improved therapeutic outcomes. For instance, fluorinated compounds often exhibit better membrane permeability, allowing for lower dosages with effective results .

1.2 Case Studies

- Anticancer Agents : Research indicates that derivatives of this compound have been synthesized to target specific cancer cell lines. For example, a fluorinated analogue demonstrated enhanced stability and potency against MCF-7 breast cancer cells compared to its non-fluorinated counterparts .

- Antibacterial Activity : Compounds derived from this compound have shown promising antibacterial properties. Studies have revealed that certain derivatives can inhibit the growth of various bacterial strains effectively .

Agrochemical Applications

2.1 Pesticide Development

In the agricultural sector, this compound serves as a precursor for synthesizing herbicides and insecticides. Its derivatives are crucial in developing effective agricultural chemicals that can mitigate pest damage while minimizing environmental impact .

2.2 Notable Products

- Saflufenacil : This herbicide, which is derived from this compound, is noted for its effectiveness in controlling broadleaf weeds in various crops. The synthesis involves multiple reactions including nitration and acyl chlorination .

Material Science Applications

3.1 Liquid Crystal Displays

The compound plays a role in the production of liquid crystal materials used in display technologies. Its chemical properties allow it to serve as an intermediate in synthesizing components necessary for liquid crystal displays (LCDs), which are integral to modern electronics .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluorobenzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

- 2-Chloro-6-fluorobenzothiazole

- 2-Chloro-4-methylbenzothiazole

- 2-Fluoro-4-chlorobenzothiazole

Comparison: 2-Chloro-4-fluorobenzothiazole is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influence its reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical reactions .

Actividad Biológica

2-Chloro-4-fluorobenzothiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is part of the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay revealed IC50 values indicating potent cytotoxic effects at low concentrations (1-4 μM) .

- Apoptosis Induction : Flow cytometry analyses confirmed that the compound promotes apoptosis in cancer cells, evidenced by increased annexin V staining and altered cell cycle distribution .

- Cytokine Modulation : The compound effectively reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting its dual role as an anti-inflammatory agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Apoptosis Induction | Cytokine Reduction |

|---|---|---|---|

| A431 | 1.5 | Yes | IL-6, TNF-α |

| A549 | 2.0 | Yes | IL-6, TNF-α |

| H1299 | 3.0 | Yes | IL-6, TNF-α |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against resistant bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies show that derivatives exhibit MIC values ranging from 0.06 to 0.75 mg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Mechanism of Action : Docking studies suggest that these compounds may inhibit LD-carboxypeptidase, a crucial enzyme for bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| S. aureus | 0.25 | 0.50 |

| E. coli | 0.12 | 0.25 |

| P. aeruginosa | 0.06 | 0.12 |

Case Studies and Research Findings

- Dual Action Against Cancer : A study synthesized various benzothiazole derivatives, including this compound, which showed promising results in inhibiting tumor growth while also reducing inflammation markers in vitro .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of benzothiazole derivatives against resistant strains like MRSA and Pseudomonas aeruginosa, confirming their potential as effective therapeutic agents .

- SARS-CoV-2 Inhibition : Recent findings have indicated that compounds with similar structural motifs exhibit antiviral properties against SARS-CoV-2, suggesting a broader spectrum of biological activity for benzothiazole derivatives .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBEOXGIHVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365948 | |

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-56-5 | |

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.